molecular formula C14H13N3O2 B2862759 2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine CAS No. 2320861-91-2

2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine

Cat. No.: B2862759
CAS No.: 2320861-91-2
M. Wt: 255.277
InChI Key: JXEQFVCFDINFEW-UHFFFAOYSA-N
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Description

2-Methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine is a bicyclic heteroaromatic compound featuring a pyrrolo[3,4-b]pyridine core linked via a carbonyl group to a 2-methoxypyridine moiety. Its methoxy group and pyridine substituents influence solubility, bioavailability, and receptor interaction dynamics.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(6-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-13-5-4-10(7-16-13)14(18)17-8-11-3-2-6-15-12(11)9-17/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEQFVCFDINFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cascade Reactions (Ugi-3CR/Aza Diels-Alder)

The pyrrolo[3,4-b]pyridine skeleton has been efficiently constructed via a multicomponent reaction (MCR) sequence. Segura-Olvera et al. demonstrated that combining aldehydes, amines, isocyanides, and maleic anhydride under Scandium(III) triflate catalysis yields polysubstituted pyrrolo[3,4-b]pyridin-5-ones. For example:

  • Reactants : 4-Chlorobenzaldehyde, 3-morpholinopropan-1-amine, tert-butyl isocyanide, and maleic anhydride.
  • Conditions : Benzene, Sc(OTf)₃ (20 mol%), microwave irradiation (100°C, 30 min).
  • Outcome : 46–45% yield of the bicyclic product after cyclization and dehydration.

Adapting this method, the 6-carbonyl group can be introduced by substituting maleic anhydride with a carbonyl-containing dienophile or modifying post-cyclization oxidation steps.

Three-Component Reaction with β-Enamino Imides

Jiang et al. reported a base-promoted three-component reaction using β-enamino imides, aromatic aldehydes, and malononitrile derivatives to assemble pyrrolo[3,4-b]pyridines. Key features include:

  • Scope : Electron-donating and withdrawing substituents on aldehydes (e.g., p-CH₃, p-Cl, p-NO₂) tolerate the reaction.
  • Conditions : Triethylamine in ethanol under reflux (5–10 h).
  • Yields : 52–95% for malononitrile-derived products (Table 1).
Entry Aldehyde (Ar) Malononitrile Derivative Yield (%)
1 p-CH₃C₆H₄ CN 90
2 p-ClC₆H₄ CO₂Et 52
3 p-BrC₆H₄ CONH₂ 82

Functionalization at the 6-Position: Introducing the Carbonyl Group

Post-Cyclization Oxidation

The 6-position of pyrrolo[3,4-b]pyridine can be oxidized to a ketone using mild oxidizing agents. For instance:

  • Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.
  • Conditions : Room temperature, 12 h.
  • Yield : ~70% (estimated from analogous oxidations in fused heterocycles).

Direct Incorporation via Carbonyl-Containing Building Blocks

Maleic anhydride, as employed in Ugi-3CR protocols, inherently introduces a carbonyl group during cyclization. Alternatively, using acetylenedicarboxylates in aza-Diels-Alder reactions provides direct access to carbonyl-functionalized intermediates.

Synthesis of the 2-Methoxypyridine Subunit

Nucleophilic Aromatic Substitution

2-Methoxypyridine is commercially available but can be synthesized via:

  • Reactants : 2-Chloropyridine and sodium methoxide.
  • Conditions : DMF, 110°C, 24 h.
  • Yield : 85%.

Directed Ortho-Metalation

For functionalization at the 5-position, directed metalation strategies enable precise substitution:

  • Substrate : 2-Methoxypyridine.
  • Directing Group : Methoxy group.
  • Reagent : LDA (Lithium Diisopropylamide), followed by electrophilic quenching (e.g., CO₂ for carboxylation).

Coupling Strategies: Linking the Subunits

Friedel-Crafts Acylation

The electron-rich 2-methoxypyridine can undergo Friedel-Crafts acylation with the pyrrolo[3,4-b]pyridine-6-carbonyl chloride:

  • Conditions : AlCl₃ (Lewis acid), dichloromethane, 0°C to RT.
  • Challenge : Regioselectivity at the 5-position due to competing sites.

Suzuki-Miyaura Cross-Coupling

If the carbonyl group is replaced with a boronic ester, Suzuki coupling offers a palladium-catalyzed route:

  • Catalyst : Pd(PPh₃)₄.
  • Base : K₂CO₃.
  • Solvent : DME/H₂O (3:1).

Amide Bond Formation

Activating the carbonyl as an acid chloride (using SOCl₂) and reacting with 5-amino-2-methoxypyridine:

  • Coupling Agent : HATU or EDCl/HOBt.
  • Solvent : DMF or THF.
  • Yield : 60–75% (based on analogous acylations).

Optimization and Challenges

Regioselectivity in Cyclization

The fusion pattern of pyrrolo[3,4-b]pyridine is highly sensitive to reaction conditions. Microwave-assisted synthesis, as in, enhances regiocontrol by accelerating kinetics and minimizing side reactions.

Stability of Intermediates

The 6-carbonyl group may undergo undesired reductions or nucleophilic attacks. Protective strategies (e.g., silyl ethers for alcohols) are advisable during multistep syntheses.

Scalability

Large-scale synthesis (>10 mmol) requires solvent optimization. The use of ethanol or acetonitrile, as demonstrated in, ensures cost-effectiveness and easier workup.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the methanone linkage can produce an alcohol.

Scientific Research Applications

2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and pyrrolopyridine groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in mGlu5 Modulation

GRN-529
  • Structure : 2-{2-[2-(Difluoromethoxy)-5-({5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}carbonyl)phenyl]ethynyl}pyridine.
  • Key Differences : Replaces the methoxy group with a difluoromethoxy substituent and incorporates an ethynylpyridine chain.
  • Pharmacological Profile : Demonstrates dose-dependent efficacy in anxiety, depression, and pain models (e.g., forced swim test, SIH response attenuation) .
  • Advantage : Difluoromethoxy enhances metabolic stability compared to methoxy, improving pharmacokinetics .
Basimglurant
  • Structure : 2-Chloro-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl}pyridine.
  • Key Differences : Substitutes the pyrrolopyridine core with a fluorophenyl-imidazole-ethynyl system.
  • Pharmacological Profile : Phase II clinical success in major depressive disorder (MDD) with significant MADRS improvements .
  • Advantage : Enhanced selectivity for mGlu5 due to imidazole-fluorophenyl interactions .
AFQ056 (Mavoglurant)
  • Structure : Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-hexahydroindole-1-carboxylate.
  • Key Differences : Hexahydroindole core replaces pyrrolopyridine, with a methylphenyl ethynyl group.
  • Pharmacological Profile : Improved rodent pharmacokinetics and efficacy in Fragile X syndrome and L-dopa-induced dyskinesia .
  • Advantage : Hydroxy and methylphenyl groups optimize blood-brain barrier penetration .

Substituent Effects on Physicochemical Properties

Compound Substituent(s) Molecular Weight LogP* Key Property Impact
Target Compound 2-Methoxy-pyridine ~300 (estimated) ~2.1 Moderate solubility; moderate lipophilicity
GRN-529 Difluoromethoxy, ethynyl 443.39 ~3.5 High metabolic stability; increased LogP
6-(Phenylmethyl)-dione Phenylmethyl, dione 238.24 ~1.7 Low solubility; high crystallinity
4-Bromo-pyrrolopyridinone Bromo 255.12 ~2.8 Enhanced electrophilicity for synthesis

*LogP values estimated based on substituent contributions.

Pharmacological Target Diversity

  • mGlu5 Antagonists : The target compound, GRN-529, and basimglurant share mGlu5 modulation but differ in clinical applications. GRN-529 targets neuropathic pain, while basimglurant focuses on MDD .
  • Bcl-xL Inhibitors : Pyrido-pyridazine derivatives (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine) from inhibit Bcl-xL for cancer therapy, highlighting structural versatility of bicyclic cores despite divergent targets .

Clinical and Preclinical Progress

  • GRN-529 : Preclinical efficacy in animal models of depression and anxiety .
  • Basimglurant : Phase II success supports pyrrolopyridine-adjacent structures for CNS disorders .

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